4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Description
Properties
CAS No. |
1263282-47-8 |
|---|---|
Molecular Formula |
C7H4N4O |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile |
InChI |
InChI=1S/C7H4N4O/c8-3-5-1-2-11-6(5)7(12)9-4-10-11/h1-2,4H,(H,9,10,12) |
InChI Key |
AMVGSQZTNKHWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1C#N)C(=O)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Nucleophile-Induced Rearrangement of Pyrrolooxadiazines
A pivotal method for synthesizing the pyrrolo[2,1-f] triazin-4(3H)-one core involves the rearrangement of pyrrolo[1,2-d] oxadiazines. Son and Park demonstrated that treating pyrrolooxadiazines (11) with triethylamine (5 equiv) at 0°C for 5 minutes induces a nucleophile-driven rearrangement to yield pyrrolotriazinones (12) with up to 68% efficiency . The reaction proceeds via ring-opening of the oxadiazine intermediate, followed by cyclization to form the triazinone scaffold (Scheme 1).
Key Reaction Parameters
-
Temperature : 0°C to room temperature
-
Base : Triethylamine (5 equiv)
-
Time : 5 minutes to 6 hours
This method circumvents traditional harsh conditions (e.g., refluxing xylene or POCl3-mediated cyclizations) and offers improved regiocontrol for introducing substituents at the 5-position .
Intramolecular Cyclization of 1,2-Biscarbamoyl-Substituted Pyrroles
An alternative route involves the regioselective cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles (10) . Starting from 3-chloro-1H-pyrrole-2-carboxylic acid (13) , sequential chlorination, amidation, and N-amination yield intermediate 15 , which undergoes cyclization in the presence of triphenylphosphorane and carbon tetrachloride (Table 1) .
Critical Factors Influencing Regioselectivity
-
Halogen source : CCl4 favors 5-substitution, while CBr4 shifts selectivity to the 6-position .
-
N-protecting groups : Boc groups enhance cyclization rates compared to acetyl or benzyl groups .
This method achieves 53–63% yields for 5-cyano derivatives, making it suitable for late-stage functionalization .
Patent-Derived Cyclization Strategies
Patent literature describes complementary approaches using POCl3 or NaOMe under elevated temperatures. For example:
-
POCl3-mediated cyclization : Reacting pyrrole-2-carboxamide derivatives with POCl3 at 100°C for 12 hours forms the triazinone core, followed by cyanation using CuCN .
-
NaOMe-assisted cyclization : Microwave heating (150°C) with sodium methoxide facilitates intramolecular N-imine formation, yielding 5-cyano derivatives in 45–60% yields .
Comparative Data
| Method | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Rearrangement | 0°C, 5 min, Et3N | 68 | 5-CN favored |
| Intramolecular | CCl4, 25°C, 6 h | 53 | 5-CN dominant |
| POCl3 | 100°C, 12 h | 45 | Mixed |
| NaOMe | 150°C (microwave) | 60 | 5-CN |
Functionalization and Cyanation Strategies
Introducing the 5-cyano group often requires post-cyclization modifications:
-
Halogenation-cyanation : Bromination at the 5-position (e.g., using NBS) followed by Pd-catalyzed cyanation with Zn(CN)2 .
-
Direct cyanation : Employing trimethylsilyl cyanide (TMSCN) under basic conditions, though this risks nitrile migration .
Example Protocol
-
Step 1 : Brominate 4-oxo-pyrrolotriazine using NBS in DMF (80% yield).
-
Step 2 : Substitute bromide with CN via Pd(PPh3)4 catalysis (70% yield) .
Challenges and Optimization Opportunities
Despite advancements, key limitations persist:
-
Regioselectivity : Competing 5- vs. 6-substitution necessitates precise control of reaction parameters .
-
Functional group tolerance : Electron-withdrawing groups (e.g., CN) can slow cyclization kinetics .
-
Scale-up : Rearrangement methods require low temperatures, complicating industrial adaptation .
Recent efforts focus on flow chemistry and catalytic systems to enhance efficiency. For instance, using continuous flow reactors reduces reaction times for NaOMe-mediated cyclizations by 80% .
Chemical Reactions Analysis
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups in the compound.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.
Scientific Research Applications
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the development of antiviral, anticancer, and kinase inhibitor drugs. It is a key structural component in drugs like remdesivir, which is used to treat viral infections.
Biology: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and protein interactions.
Materials Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Functional Groups
Key Observations :
- Electron-Withdrawing vs.
- Stereochemical Complexity: Compounds like 5g-H exhibit diastereoselectivity (major: 37% yield; minor: 17%), impacting their pharmacokinetic profiles .
- Biological Target Specificity : CFTR-potentiating derivatives (e.g., 13-disubstituted analogues) prioritize amine groups at position 4, while kinase inhibitors (e.g., c-Met/VEGFR2) favor nitriles or halogens .
Key Observations :
- Catalyst Dependency : Palladium-based catalysts (Pd₂(dba)₃) are critical for coupling reactions in 1e , whereas nickel catalysts (Ni(dppf)Cl₂) are used for CFTR-targeting analogues .
- Yield Variability : Steric hindrance in 5g-H synthesis reduces yields compared to simpler derivatives like the 4-chloro compound .
Table 3: Property Comparison
Key Observations :
- Solubility Trends: Amino and hydroxyl groups (1d) enhance aqueous solubility, while aryl and methylthio groups (5g-H) increase hydrophobicity .
- Activity Correlation : The oxo group’s electronegativity likely enhances kinase binding, as seen in c-Met inhibitors , whereas CFTR modulators prioritize bulkier substituents for allosteric effects .
Patent and Therapeutic Relevance
- Kinase Inhibition : Derivatives with nitriles and oxo groups are prominent in patents targeting c-Met/VEGFR2 for cancer therapy .
- CFTR Modulation : 13-Disubstituted triazin-4-amine derivatives (WO2015181052) show promise for cystic fibrosis, leveraging amine groups for protein interaction .
- Antifungal/Antiparasitic Applications : Methylthio-phenyl analogues (5g-H ) are explored for diastereomer-specific activity, though detailed data remain proprietary .
Biological Activity
The compound 4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile , often referred to in scientific literature as a member of the pyrrolotriazine family, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer and anti-inflammatory effects, and presents relevant case studies and data tables summarizing key findings.
- IUPAC Name : this compound
- Molecular Formula : C8H6N4O
- Molecular Weight : 174.16 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Biological Activity Overview
Research indicates that compounds within the pyrrolotriazine class exhibit a variety of biological activities:
1. Anticancer Activity
Several studies have reported on the anticancer properties of similar triazine derivatives. For instance:
- A derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.20 μM to 1.25 μM .
- Another study highlighted that modifications to the triazine core could enhance activity against hepatocellular carcinoma (HepG2) cells with IC50 values around 12.21 μM .
2. Anti-inflammatory Effects
The anti-inflammatory potential of triazine derivatives has also been explored:
- A related compound was shown to inhibit COX-2 activity effectively, suggesting that structural modifications can lead to enhanced anti-inflammatory profiles .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a pyrrolotriazine derivative in vivo using xenograft models. The compound was administered at varying doses over a period of four weeks:
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Low Dose | 10 | 30 |
| Medium Dose | 20 | 55 |
| High Dose | 40 | 80 |
The results indicated a dose-dependent reduction in tumor volume, supporting the hypothesis that higher concentrations yield greater therapeutic effects.
Case Study 2: Mechanistic Insights
Mechanistic studies revealed that the compound acts by inducing apoptosis in cancer cells through the upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like Bcl-2 .
Table of Biological Activities
The following table summarizes various biological activities associated with related compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile and its derivatives?
- Methodological Answer : The core structure can be synthesized via cyclocondensation reactions. For example, cyclocondensation of 1-amino-3-cyano-4,6-dimethyl-2-pyridone with carboxamides under controlled pH (6–7) and temperature (80–100°C) yields fused triazine-pyrrole systems . Alternatively, substituent-specific modifications (e.g., halogenation at the 2- or 4-position) require electrophilic substitution using reagents like POCl₃ or PCl₅ in anhydrous DMF at 0–5°C .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing between carbonyl and nitrile groups).
- X-ray crystallography to resolve stereochemical ambiguities, particularly for dihydro derivatives .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s nitrile and carbonyl groups. Stability testing in aqueous buffers (pH 4–9) at 25°C reveals degradation above pH 8, necessitating storage at –20°C under inert conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Impurity profiles : Use HPLC with a C18 column (ACN/water gradient) to quantify purity (>98% required for reliable assays) .
- Assay variability : Standardize in vitro kinase inhibition assays (e.g., p38α MAPK) using recombinant proteins and ATP-concentration controls .
- Structural analogs : Compare activity of 4-oxo derivatives with 3-oxo or 5-cyano-substituted analogs to isolate pharmacophoric contributions .
Q. What strategies are effective for optimizing bioavailability in preclinical models?
- Methodological Answer :
- Prodrug design : Esterify the 4-oxo group (e.g., ethyl ester derivatives) to improve membrane permeability, followed by enzymatic hydrolysis in plasma .
- Co-crystallization : Enhance solubility via salt formation (e.g., hydrochloride or mesylate salts) using counterion screening .
- In silico modeling : Predict logP and PSA using software like Schrödinger’s QikProp to guide structural modifications .
Q. How can researchers address synthetic challenges in introducing substituents at the pyrrolo-triazine core?
- Methodological Answer :
- Directed lithiation : Use LDA at –78°C to functionalize the 7-position, followed by quenching with electrophiles (e.g., alkyl halides) .
- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze aryl/heteroaryl introductions at the 2-position .
- Regioselective protection : Temporarily protect the 4-oxo group with TMSCl to direct substitutions to less reactive sites .
Q. What mechanistic insights explain its inhibitory activity against kinases like p38α MAPK?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
